5-Amino-biphenyl-3-carboxylic acid dimethylamide
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Overview
Description
5-Amino-biphenyl-3-carboxylic acid dimethylamide is an organic compound with the molecular formula C15H16N2O and a molecular weight of 240.30034 g/mol . This compound is known for its unique structure, which includes an aminobiphenyl core and a carboxylic acid dimethylamide group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 5-Amino-biphenyl-3-carboxylic acid dimethylamide typically involves the reaction of 5-aminobiphenyl-3-carboxylic acid with dimethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is performed in an organic solvent such as dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-Amino-biphenyl-3-carboxylic acid dimethylamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxylic acid dimethylamide group to an amine.
Scientific Research Applications
5-Amino-biphenyl-3-carboxylic acid dimethylamide is utilized in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is used in biochemical assays and as a probe to study enzyme-substrate interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Amino-biphenyl-3-carboxylic acid dimethylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
5-Amino-biphenyl-3-carboxylic acid dimethylamide can be compared with other similar compounds, such as:
4-Aminobiphenyl-3-carboxylic acid dimethylamide: This compound has a similar structure but with the amino group at a different position, leading to different chemical and biological properties.
5-Aminobiphenyl-2-carboxylic acid dimethylamide: This compound has the carboxylic acid dimethylamide group at a different position, affecting its reactivity and applications.
5-Aminobiphenyl-3-carboxylic acid ethylamide:
Properties
IUPAC Name |
3-amino-N,N-dimethyl-5-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-17(2)15(18)13-8-12(9-14(16)10-13)11-6-4-3-5-7-11/h3-10H,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRCPJOXXFXXGKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CC(=C1)C2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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